

6-Methoxynaphthalen-2-amine solubility in organic sol

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Compound of Interest

Compound Name: 6-Methoxynaphthalen-2-amine

Cat. No.: B077124

An In-depth Technical Guide on the Solubility of **6-Methoxynaphthalen-2-amine** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **6-Methoxynaphthalen-2-amine** (CAS No: 13101-88-7), a complex aromatic amine. Due to the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's fundamental physicochemical properties and a field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for formulation development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications in process development and formulation.

Introduction and Physicochemical Profile

6-Methoxynaphthalen-2-amine is an aromatic amine featuring a naphthalene core, a methoxy group (-OCH₃), and an amine group (-NH₂). Its chemical structure is more complex than many other aromatic amines. Understanding its solubility is a prerequisite for its effective use, influencing reaction kinetics, purification strategies, and for

The solubility of a compound is governed by its molecular structure, polarity, and capacity for intermolecular interactions. The key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	PubChem[1]
Molecular Weight	173.21 g/mol	PubChem[1]
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donors	1 (from -NH ₂)	ChemScene[2]
Hydrogen Bond Acceptors	2 (from -N and -O)	ChemScene[2]

The molecule exhibits an amphiphilic nature. The large, bicyclic naphthalene ring is inherently nonpolar and hydrophobic. Conversely, the primary amine group provides a capability for hydrogen bonding.[3] The XLogP3 value of 2.8 indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting it is more soluble in organic solvents.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of **6-Methoxynaphthalen-2-amine** in a range of solvents.[4] The following predictions should be confirmed experimentally for precise quantitative data.

Solvent Class	Solvent Example	Predicted Solubility	Ratio
Polar Protic	Methanol, Ethanol	Soluble	The with sol
Polar Aprotic	Acetone, Tetrahydrofuran (THF)	Soluble	The acc the inte
Chlorinated	Dichloromethane (DCM)	Soluble	The to g thrc
Aromatic	Toluene, Benzene	Moderately Soluble	π - π the diss limi
Nonpolar	Hexane, Heptane	Sparingly Soluble to Insoluble	The mei soli
Aqueous Acid	5% HCl (aq)	Soluble	The wat inhi
Aqueous Base	5% NaOH (aq)	Insoluble	As anc diss

Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, an experimental approach is essential. The shake-flask method is universally recognized as the most (equilibrium) solubility.[6] It involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, after which the concentration of the supernatant is measured.

Materials and Reagents

- **6-Methoxynaphthalen-2-amine** (solid, high purity)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Syringe filters (0.22 μ m or 0.45 μ m, solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Experimental Procedure

- Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

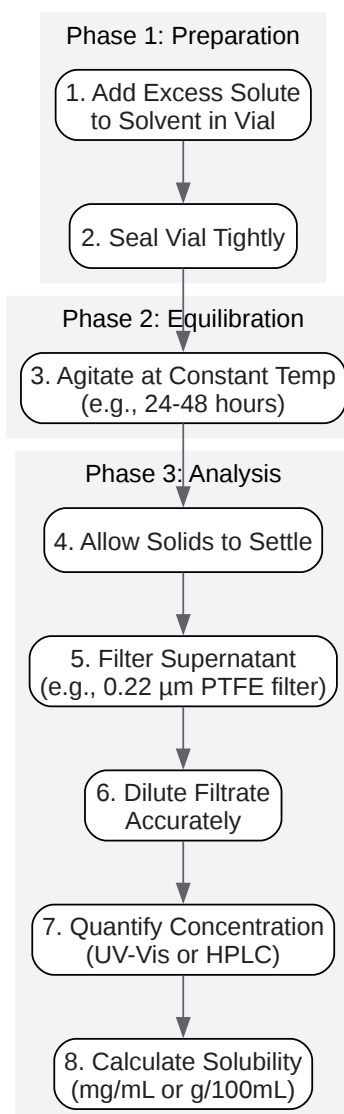
- **Addition of Excess Solute:** Add an excess amount of solid **6-Methoxynaphthalen-2-amine** to a vial. An amount sufficient to ensure a visible solid per 10 mg of solid per 1 mL of solvent is adequate.[6] The presence of undissolved solid is the defining characteristic of a saturated solution.
- **Equilibration:** Seal the vials tightly and place them in a shaker or thermomixer set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours is standard for thermodynamic solubility, though preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) has reached a plateau.[7]
- **Phase Separation:** After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to permit the sedimentation of excess solid.[6] Carefully syringe and immediately filter it through a solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid artificially low solubility readings.
- **Sample Dilution:** Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved solute.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL.

Self-Validating System and Causality

- **Why use excess solid?** To ensure that the solvent is fully saturated with the solute, which is the definition of equilibrium solubility.
- **Why is extended agitation necessary?** To overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium. Precipitation can occur if the system is not allowed to reach equilibrium.[8]
- **Why is filtration critical?** To separate the dissolved solute from the undissolved solid. Failure to do so is a common source of error, leading to an overestimation of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling Considerations

While a specific, comprehensive safety data sheet (SDS) for **6-Methoxynaphthalen-2-amine** should always be consulted prior to use, general precautions include:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- **Exposure Routes:** Avoid contact with skin and eyes, as aromatic amines can cause irritation.^[10] Do not ingest.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Methoxynaphthalen-2-amine is a compound with predicted low aqueous solubility but good solubility in a range of polar organic solvents. Its amphiphilic nature and polar functional groups, dictates this behavior. For applications requiring precise solubility values, the thermodynamic shake-flask method

framework for generating accurate data. Adherence to this protocol, combined with stringent safety practices, will enable researchers to confidently act on intermediate.

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